![molecular formula C106H166Br2F4N2O6 B15203491 (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular architecture, which includes multiple halogenated indole and furobenzofuran moieties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, which are then brominated and fluorinated under controlled conditions. The key steps include:
Bromination and Fluorination: The indole derivatives are subjected to bromination and fluorination using reagents such as bromine and fluorine gas or their respective compounds.
Coupling Reactions: The halogenated indole derivatives are then coupled with furobenzofuran intermediates through palladium-catalyzed cross-coupling reactions.
Final Assembly: The final product is assembled through a series of condensation reactions, often under high-temperature conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through advanced purification techniques, and implementing safety measures for handling halogenated reagents.
Analyse Des Réactions Chimiques
Types of Reactions
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione is studied for its potential interactions with biological macromolecules. Its halogenated structure may enable it to bind to specific proteins or nucleic acids, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Researchers are investigating its efficacy in targeting specific diseases, such as cancer or infectious diseases, due to its ability to interact with biological targets.
Industry
In industry, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells
Mécanisme D'action
The mechanism of action of (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione involves its interaction with specific molecular targets. The compound’s halogenated indole moieties allow it to bind to proteins or enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to therapeutic effects in the case of disease treatment.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E,7E)-3,7-bis[6-chloro-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione
- (3E,7E)-3,7-bis[6-bromo-5,7-dichloro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione
Uniqueness
What sets (3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo2,3-fbenzofuran-2,6-dione apart from similar compounds is its specific halogenation pattern. The presence of both bromine and fluorine atoms in the indole moieties provides unique electronic properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C106H166Br2F4N2O6 |
|---|---|
Poids moléculaire |
1800.3 g/mol |
Nom IUPAC |
(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione |
InChI |
InChI=1S/C106H166Br2F4N2O6/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-71-83(72-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)75-69-77-113-101-87(79-89(109)97(107)99(101)111)93(103(113)115)95-85-81-92-86(82-91(85)119-105(95)117)96(106(118)120-92)94-88-80-90(110)98(108)100(112)102(88)114(104(94)116)78-70-76-84(73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h79-84H,5-78H2,1-4H3/b95-93+,96-94+ |
Clé InChI |
JPJBTGVHBVMABX-MFNJAWIASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C(=C(C=C2/C(=C\3/C4=CC5=C(C=C4OC3=O)/C(=C\6/C7=CC(=C(C(=C7N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)F)Br)F)/C(=O)O5)/C1=O)F)Br)F |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCCN1C2=C(C(=C(C=C2C(=C3C4=CC5=C(C=C4OC3=O)C(=C6C7=CC(=C(C(=C7N(C6=O)CCCC(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC)F)Br)F)C(=O)O5)C1=O)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



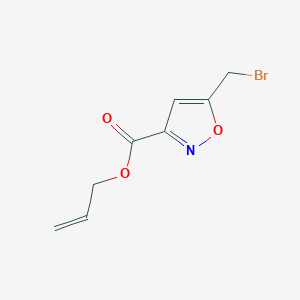
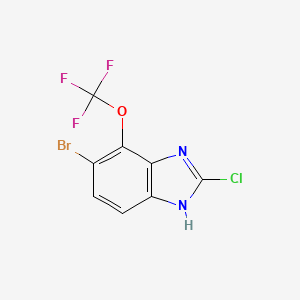



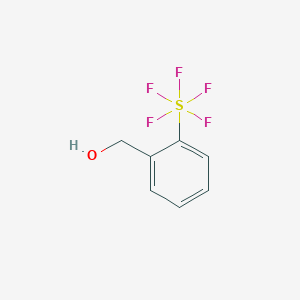
![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)


![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
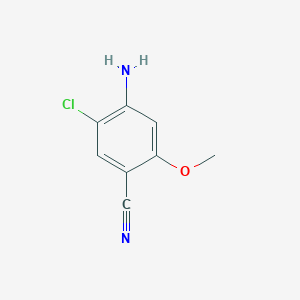
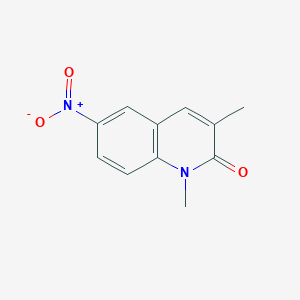
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
